molecular formula C10H12N2S B2485042 3,5,6-trimethylbenzo[d]thiazol-2(3H)-imine CAS No. 744981-05-3

3,5,6-trimethylbenzo[d]thiazol-2(3H)-imine

Cat. No.: B2485042
CAS No.: 744981-05-3
M. Wt: 192.28
InChI Key: GGPDRZXLCIIBGF-UHFFFAOYSA-N
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Description

3,5,6-trimethylbenzo[d]thiazol-2(3H)-imine is a heterocyclic compound that contains a benzothiazole ring with three methyl groups attached at the 3rd, 5th, and 6th positions. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Scientific Research Applications

3,5,6-trimethylbenzo[d]thiazol-2(3H)-imine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical sensors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6-trimethylbenzo[d]thiazol-2(3H)-imine can be achieved through several synthetic pathways. One common method involves the cyclization of 2-aminothiophenol with 3,5,6-trimethylbenzoyl chloride under acidic conditions. The reaction typically proceeds as follows:

    Step 1: 2-aminothiophenol is reacted with 3,5,6-trimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Step 2: The resulting intermediate undergoes cyclization to form the benzothiazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,5,6-trimethylbenzo[d]thiazol-2(3H)-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, particularly at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nitrating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced benzothiazole derivatives

    Substitution: Halogenated or nitrated benzothiazole derivatives

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A parent compound with similar structural features but lacking the three methyl groups.

    2-aminobenzothiazole: A derivative with an amino group at the 2nd position.

    6-methylbenzothiazole: A derivative with a single methyl group at the 6th position.

Uniqueness

3,5,6-trimethylbenzo[d]thiazol-2(3H)-imine is unique due to the presence of three methyl groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these methyl groups may enhance its stability and interaction with molecular targets compared to other benzothiazole derivatives.

Properties

IUPAC Name

3,5,6-trimethyl-1,3-benzothiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c1-6-4-8-9(5-7(6)2)13-10(11)12(8)3/h4-5,11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPDRZXLCIIBGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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